1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Medicinal Chemistry Process Chemistry Procurement

1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 317365-34-7) is a racemic, orthogonally bis-protected piperazine building block featuring a tert-butoxycarbonyl (Boc) group at the 4-position and a benzyloxycarbonyl (Cbz) group at the 1-position, with a free aminomethyl handle at the 2-position. The compound has a molecular formula of C₁₈H₂₇N₃O₄, a molecular weight of 349.42 g/mol, and is supplied at purities typically ranging from 95% to 97%.

Molecular Formula C18H27N3O4
Molecular Weight 349.4 g/mol
CAS No. 317365-34-7
Cat. No. B1442057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
CAS317365-34-7
Molecular FormulaC18H27N3O4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3
InChIKeyUPAFWAIJOIWWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 317365-34-7): Procurement-Grade Structural & Synthetic Profile


1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 317365-34-7) is a racemic, orthogonally bis-protected piperazine building block featuring a tert-butoxycarbonyl (Boc) group at the 4-position and a benzyloxycarbonyl (Cbz) group at the 1-position, with a free aminomethyl handle at the 2-position . The compound has a molecular formula of C₁₈H₂₇N₃O₄, a molecular weight of 349.42 g/mol, and is supplied at purities typically ranging from 95% to 97% . Its orthogonal protecting groups enable sequential, chemoselective deprotection—a critical capability for multi-step synthesis of complex drug candidates and chemical probes [1].

Why Generic 2-Aminomethylpiperazine Derivatives Cannot Replace 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate


Simply substituting another 2-(aminomethyl)piperazine-1,4-dicarboxylate derivative risks losing the specific orthogonal protection architecture—Boc at N4 and Cbz at N1—that is essential for sequential, high-yield functionalization of the piperazine core [1]. The racemic nature of CAS 317365-34-7 also contrasts with the more expensive, enantiomerically pure (R)- or (S)- variants, which may be an unnecessary cost burden when stereochemistry is introduced downstream. Furthermore, regiochemical isomers such as 4-benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1202800-72-3) place the Boc and Cbz groups on opposite nitrogens, potentially altering the steric and electronic environment during deprotection or subsequent coupling steps . These subtle differences can lead to divergent synthetic outcomes, making direct generic replacement unreliable without re-optimization.

Quantitative Differentiation Data for 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate


Racemic vs. Enantiopure Pricing: Cost Efficiency for Achiral-Synthesis Stages

The racemic 1-benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 317365-34-7) is priced substantially lower than its enantiopure counterparts when similar purity grades are compared. From the same supplier (Fluorochem), the racemate at 97% purity is listed at ¥5,852 per 250 mg, while the (R)-enantiomer at 95% purity is ¥6,490 per 250 mg—a ~10% price increase for the single enantiomer despite lower purity .

Medicinal Chemistry Process Chemistry Procurement

Orthogonal Boc/Cbz Protection: Enabling Sequential Deprotonation in Multi-Step Syntheses

The target compound carries a Boc group at N4 and a Cbz group at N1. This orthogonal pair allows the Boc group to be removed under acidic conditions (e.g., TFA) while leaving the Cbz group intact, or conversely, the Cbz group can be cleaved via hydrogenolysis without affecting the Boc group. This dual selectivity is explicitly highlighted in the orthogonal protection strategy described by Clark and Elbaum for 2-substituted piperazines, where Boc/Cbz orthogonality is a prerequisite for introducing diverse R1 and R2 substituents in a controlled manner [1]. By contrast, the di-Boc analog (CAS 1256815-07-2) or the di-Cbz analog (CAS 2028277-91-8) lack this chemoselective deprotection capability, limiting their utility in complex synthetic sequences.

Organic Synthesis Protecting Group Strategy Drug Discovery

Regiochemical Identity: Boc at 4-Position, Cbz at 1-Position Confirmed by IUPAC Nomenclature

The IUPAC name for CAS 317365-34-7 is 1-O-benzyl 4-O-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, explicitly establishing that the benzyl (Cbz) group is at the 1-position and the tert-butyl (Boc) group is at the 4-position . The regioisomer, 4-benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1202800-72-3), has the protecting groups swapped . This regiochemical distinction is critical because the steric and electronic environments at N1 vs. N4 can influence the outcome of subsequent reactions (e.g., nucleophilic substitution, metal-catalyzed couplings).

Regiochemistry Structural Confirmation Quality Control

Aminomethylpiperazine Scaffold in Urotensin Antagonists: Class-Level Biological Relevance

Aminomethylpiperazines have been developed as selective, high-affinity human urotensin-II receptor antagonists with >100-fold selectivity over the κ-opioid receptor [1]. While the specific compound CAS 317365-34-7 is a protected intermediate rather than a final drug candidate, its 2-aminomethylpiperazine core is the pharmacophoric scaffold from which such antagonists are constructed. The orthogonal Boc/Cbz protection on this scaffold enables the sequential introduction of the aryl and linker groups required for potent UT receptor binding (reported Ki values in the nanomolar range for optimized analogs) [1].

Urotensin Antagonists GPCR Ligands Cardiovascular Research

Optimal Research & Industrial Use Cases for 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate


Divergent Synthesis of Trisubstituted Piperazine Libraries

Medicinal chemistry groups constructing libraries of trisubstituted piperazines for structure-activity relationship (SAR) studies can leverage the Boc/Cbz orthogonal protection to introduce two different N-substituents sequentially. The free aminomethyl group at the 2-position serves as a third diversification point, enabling true three-dimensional library generation without intermediate re-protection steps [1].

Scale-Up of Achiral Intermediates for Process Chemistry

Process chemists developing scalable routes to piperazine-containing active pharmaceutical ingredients (APIs) can employ the racemate (CAS 317365-34-7) during early synthetic steps where chirality is not yet required. The ~10% cost saving compared to enantiopure variants, combined with 97% purity availability in bulk, makes it the economically rational choice for kilogram-scale campaigns .

Urotensin Receptor Antagonist Lead Optimization

Research programs focused on cardiovascular indications (hypertension, heart failure) can use the protected 2-aminomethylpiperazine as a core intermediate to synthesize novel urotensin-II antagonists. The orthogonal protection allows the systematic variation of N1 and N4 substituents while preserving the critical aminomethyl group, which has been shown to be essential for high-affinity UT receptor binding (Ki in the low nanomolar range for optimized analogs) [2].

Chemical Probe Synthesis Requiring Regiochemical Precision

Laboratories developing chemical probes for target validation (e.g., PROTACs, fluorescent ligands) where precise attachment of an E3 ligase ligand or fluorophore at a specific piperazine nitrogen is critical must use the regiochemically defined 1-Benzyl 4-tert-butyl variant. The unambiguous IUPAC specification (1-O-benzyl, 4-O-tert-butyl) ensures that the functional handle is positioned correctly for the intended bioconjugation chemistry, avoiding the synthetic failures associated with regioisomeric misassignment .

Quote Request

Request a Quote for 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.